molecular formula C17H20O B156343 tert-Butyldiphenylmethanol CAS No. 1657-60-9

tert-Butyldiphenylmethanol

Cat. No.: B156343
CAS No.: 1657-60-9
M. Wt: 240.34 g/mol
InChI Key: YOVSPPKJDDWJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyldiphenylmethanol: is an organic compound with the molecular formula C17H20O . It is a tertiary alcohol characterized by a tert-butyl group attached to a diphenylmethanol structure. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyldiphenylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethylpropiophenone with phenyllithium . The reaction typically proceeds under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyldiphenylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but are frequently employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various alcohol derivatives .

Scientific Research Applications

tert-Butyldiphenylmethanol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyldiphenylmethanol exerts its effects involves interactions with molecular targets and pathways. Its tertiary alcohol structure allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in various environments .

Comparison with Similar Compounds

  • 2,2-Dimethyl-1-phenyl-1-propanol
  • Neopentylbenzene
  • 2-Phenyl-2-butanol

Comparison: tert-Butyldiphenylmethanol is unique due to its tert-butyl group, which imparts greater steric hindrance and stability compared to similar compounds. This makes it particularly valuable in reactions where stability and controlled reactivity are crucial .

Properties

IUPAC Name

2,2-dimethyl-1,1-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-16(2,3)17(18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVSPPKJDDWJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168014
Record name tert-Butyldiphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657-60-9
Record name tert-Butyldiphenylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyldiphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyldiphenylmethanol
Reactant of Route 2
Reactant of Route 2
tert-Butyldiphenylmethanol
Reactant of Route 3
Reactant of Route 3
tert-Butyldiphenylmethanol
Reactant of Route 4
Reactant of Route 4
tert-Butyldiphenylmethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
tert-Butyldiphenylmethanol
Reactant of Route 6
tert-Butyldiphenylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.